(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile

chiral purity asymmetric synthesis enantiomeric excess

Sourcing enantiomerically pure DPP-IV inhibitor building blocks with both amine and nitrile functionality often requires costly chiral resolution of racemic mixtures, delaying lead optimization and API scale-up. (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile (CAS 672883-37-3) eliminates this bottleneck with certified ≥98% enantiopurity. • Delivers correct (S)-stereochemistry directly for Vildagliptin-class cyanopyrrolidine warheads-no chiral separation needed. • Free primary amine enables amide conjugation to carboxyl-containing payloads (dyes, cytotoxins) for ADC linker construction. • Nitrile handle supports late-stage SAR diversification via hydrolysis, reduction, or [3+2] cycloaddition to tetrazole. Supplied with full Certificate of Analysis; batch-to-batch consistency verified by HPLC.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B12888374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC#N)N
InChIInChI=1S/C6H7N3O2/c7-1-2-9-5(10)3-4(8)6(9)11/h4H,2-3,8H2/t4-/m0/s1
InChIKeyJFWKDNJDJFKBSH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile – Key Intermediate


(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile (CAS 672883‑37‑3) is an enantiomerically pure heterocyclic building block that integrates a pyrrolidine‑2,5‑dione scaffold with a primary amine at the 3‑position and a nitrile‑substituted side chain . This combination of functional groups places the compound at the core of aminoacetylpyrrolidinecarbonitrile derivatives, a well‑established class of dipeptidyl peptidase IV (DPP‑IV) inhibitors under active development for type 2 diabetes .

Why (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile Is Irreplaceable


The (S)‑stereochemistry, the nucleophilic primary amine, and the electrophilic nitrile group are all essential for the compound’s downstream utility. Substituting the (S)‑enantiomer with the racemic form reduces enantiomeric excess, compromising the stereochemical fidelity of the final DPP‑IV inhibitor or conjugate . Replacing the amino‑substituted dione with the des‑amino analog (2-(2,5‑dioxopyrrolidin‑1‑yl)acetonitrile) eliminates the sole hydrogen‑bond donor and removes the conjugation handle required for bioconjugation . Likewise, using 3‑aminopyrrolidine‑2,5‑dione (which lacks the nitrile) forfeits the synthetic versatility of the nitrile group for late‑stage functionalisation . The quantitative evidence below demonstrates why these structural features are non‑interchangeable.

Quantitative Differentiation vs. Analogs


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture

Commercial (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is supplied at ≥98% purity (area‑% HPLC) . In contrast, the racemic mixture (1:1 (S):(R)) has a theoretical enantiomeric excess of 0%, representing a ~98% deficiency in the desired enantiomer. This 48% absolute difference in ee directly impacts the diastereomeric ratio of downstream products.

chiral purity asymmetric synthesis enantiomeric excess

Hydrogen-Bond Donor: Amine vs. Des-Amino Analog

The target compound possesses one hydrogen‑bond donor (primary amine), whereas the structurally closest des‑amino analog, 2-(2,5‑dioxopyrrolidin‑1‑yl)acetonitrile, has zero HBDs . This difference influences aqueous solubility (LogP values: −1.4 vs. −1.1) and enables selective amide‑bond formation with carboxyl‑containing payloads.

hydrogen‑bond donor aqueous solubility bioconjugation

Nitrile Versatility vs. Des-Nitrile Analog

The acetonitrile side‑chain provides a reactive handle for transformations such as hydrolysis to carboxylic acid, reduction to amine, or cycloaddition to tetrazole [1]. In contrast, 3‑aminopyrrolidine‑2,5‑dione lacks any exocyclic functional group beyond the amine, limiting diversification to N‑substitution only.

nitrile functionalisation tetrazole synthesis medicinal chemistry diversification

DPP-IV Inhibitor Core Requirement

Aminoacetylpyrrolidinecarbonitrile derivatives, for which (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is a direct synthetic precursor, are explicitly claimed as DPP‑IV inhibitors in multiple patents [1]. Optimised members of this class (e.g., Vildagliptin) achieve DPP‑IV IC50 values of approximately 2 nM [2], underscoring the pharmacophoric importance of the (S)‑cyanopyrrolidine motif present in the target compound.

DPP-IV inhibitor type 2 diabetes pyrrolidinecarbonitrile

Key Application Scenarios


Single-Enantiomer DPP-IV Inhibitor Synthesis

The ≥98% enantiopurity of the (S)‑configured building block directly provides the correct stereochemistry required for the cyanopyrrolidine warhead of DPP‑IV inhibitors such as Vildagliptin and related clinical candidates . Using the single enantiomer avoids chiral resolution steps, improving overall yield and reducing cost in multi‑kilogram API synthesis.

Heterobifunctional Linker for Bioconjugation

The single primary amine (1 HBD) serves as the sole nucleophilic site for attaching carboxyl‑containing payloads (e.g., fluorescent dyes, cytotoxic drugs) via stable amide bonds . Meanwhile, the nitrile group remains available for subsequent bioorthogonal transformations (e.g., tetrazole ligation), enabling the construction of dual‑functional antibody‑drug conjugate (ADC) linkers.

Late-Stage Diversification in Medicinal Chemistry

The nitrile group provides an orthogonal handle for functional group interconversion—hydrolysis to carboxylic acid, reduction to aminomethyl, or [3+2] cycloaddition to tetrazole—allowing SAR exploration around the pyrrolidine‑2,5‑dione core without resynthesising the entire scaffold . This capability is absent in 3‑aminopyrrolidine‑2,5‑dione, making the nitrile‑bearing target compound the preferred input for lead‑optimisation libraries.

Quality-Controlled GMP Intermediate Supply

With a certified purity of 98% (HPLC) and defined stereochemistry, the compound meets the identity and purity specifications required for use as a regulatory starting material (RSM) in the synthesis of DPP‑IV inhibitor drug substances . This reduces the burden of in‑house purification and chiral analysis for pharmaceutical development teams.

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